molecular formula C7H6N2O2S B14906666 1-Aminobenzo[d]isothiazol-3-one 1-oxide

1-Aminobenzo[d]isothiazol-3-one 1-oxide

Cat. No.: B14906666
M. Wt: 182.20 g/mol
InChI Key: HJLKMRCBLRKKQP-UHFFFAOYSA-N
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Description

1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide is a heterocyclic compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group and an isothiazolone ring, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide typically involves the selective oxidation of benzo[d]isothiazol-3(2H)-ones. One efficient method employs Selectfluor as a mediator in aqueous media, providing a green and efficient approach to obtain the desired compound with excellent yields and high tolerance to various functional groups . This method avoids the use of unstable peroxides or toxic halogenated reagents, making it an eco-friendly alternative.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar methodologies. The use of Selectfluor or other oxidizing agents in controlled environments ensures the consistent production of high-purity 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide, suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives, which may exhibit different biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and applications.

Common Reagents and Conditions:

    Oxidation: Selectfluor in aqueous media.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to modify biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

  • 3-Amino-1,2-benzisothiazole
  • 1,2-Benzisothiazol-3-amine
  • Benzo[d]isothiazol-3-ylamine

Comparison: 1-Amino-3H-1l4-benzo[d]isothiazol-3-one 1-oxide stands out due to its unique oxidation state and the presence of the 1-oxide group, which imparts distinct reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

1-amino-1-oxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H6N2O2S/c8-12(11)6-4-2-1-3-5(6)7(10)9-12/h1-4H,(H2,8,9,10,11)

InChI Key

HJLKMRCBLRKKQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=S2(=O)N

Origin of Product

United States

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